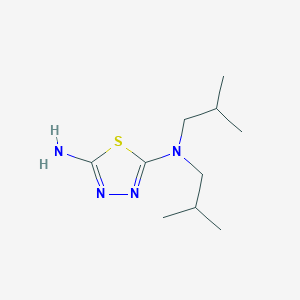

N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine

Description

BenchChem offers high-quality N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N,2-N-bis(2-methylpropyl)-1,3,4-thiadiazole-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4S/c1-7(2)5-14(6-8(3)4)10-13-12-9(11)15-10/h7-8H,5-6H2,1-4H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTQPSOKQSRHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of N,N'-Dialkyl-1,3,4-thiadiazole-2,5-diamines

Topic: Advanced Synthesis Pathways for N,N'-Dialkyl-1,3,4-thiadiazole-2,5-diamines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Scope

The 1,3,4-thiadiazole-2,5-diamine scaffold is a privileged structure in medicinal chemistry and industrial applications, serving as a core for corrosion inhibitors (metal deactivators), cross-linking agents, and peptidomimetics.

Nomenclature Clarification: While often loosely referred to as "N,N-dialkyl" in industrial patents, the chemically accurate description for the most stable and common derivatives is 2,5-bis(alkylamino)-1,3,4-thiadiazole (or N,N'-dialkyl). This guide focuses on the synthesis of these symmetrical and unsymmetrical secondary diamines.

-

Target Structure: R-NH-(C₂N₂S)-NH-R'

-

Primary Challenge: Achieving regioselective ring closure without sulfur extrusion or polymerization.

This guide details the two most robust pathways: the Oxidative Cyclization of Bithioureas (The Guha Method) for symmetrical targets, and the Stepwise Thiosemicarbazide Route for unsymmetrical analogs.

Retrosynthetic Analysis & Pathway Logic

To synthesize the 2,5-diamino-1,3,4-thiadiazole core, we must choose between constructing the ring from acyclic precursors or functionalizing a pre-formed ring.

-

Approach A: Ring Construction (Recommended). Utilizing hydrazine and isothiocyanates allows for the precise installation of alkyl groups before the ring is closed. This avoids the regioselectivity issues inherent in alkylating a pre-formed heterocyclic amine.

-

Approach B: Nucleophilic Substitution (SNAr). Reacting 2,5-dichloro-1,3,4-thiadiazole with secondary amines. This is reserved for fully substituted tertiary amines (R₂N-) but is less atom-efficient for secondary amines due to the need for halogenated precursors.

Pathway 1: Oxidative Cyclization of 1,6-Dialkylbithioureas

This is the "Gold Standard" for symmetrical derivatives (R = R').

-

Condensation: Hydrazine hydrate reacts with 2 equivalents of alkyl isothiocyanate to form a 1,6-dialkylbithiourea.

-

Cyclization: An oxidative, desulfurizing cyclization (using H₂O₂ or FeCl₃) closes the ring, eliminating H₂S.

Pathway 2: Stepwise Thiosemicarbazide Cyclization

Required for unsymmetrical derivatives (R ≠ R').

-

Step 1: Hydrazine + 1 eq Isothiocyanate A

4-Alkylthiosemicarbazide. -

Step 2: Thiosemicarbazide + 1 eq Isothiocyanate B

Unsymmetrical Bithiourea.

Mechanistic Visualization (Pathway 1)

The following diagram illustrates the molecular flow from acyclic precursors to the heterocyclic core.

Caption: The oxidative desulfurization pathway converting acyclic bithioureas into the 1,3,4-thiadiazole scaffold.

Detailed Experimental Protocol

Target: 2,5-Bis(ethylamino)-1,3,4-thiadiazole Method: Oxidative Cyclization using Hydrogen Peroxide (Green Chemistry Variant).

Phase 1: Synthesis of 1,6-Diethylbithiourea

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stir bar.

-

Reactants: Charge the flask with Hydrazine hydrate (80%, 0.1 mol, 5.0 g) and Ethanol (50 mL).

-

Addition: Dissolve Ethyl isothiocyanate (0.2 mol, 17.4 g) in Ethanol (20 mL). Add this solution dropwise to the hydrazine over 30 minutes. Note: The reaction is exothermic.[3]

-

Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. A white precipitate (the bithiourea) typically forms.

-

Isolation: Cool to room temperature. Filter the solid, wash with cold ethanol, and dry.

-

Checkpoint: Melting point of 1,6-diethylbithiourea should be approx. 160–162°C.

-

Phase 2: Cyclization to Thiadiazole[3][4]

-

Suspension: Suspend the dried bithiourea (0.05 mol) in 3% Hydrochloric Acid (100 mL).

-

Oxidation: Add Hydrogen Peroxide (30% w/v, 0.06 mol) dropwise at 0–5°C with vigorous stirring.

-

Mechanistic Note: The acid protonates the sulfur, making it a better leaving group during the oxidative closure.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Elemental sulfur may precipitate.

-

Workup: Filter off any solid sulfur. Neutralize the filtrate with 10% NaOH solution to pH 8–9 to precipitate the thiadiazole product.

-

Purification: Recrystallize from ethanol/water (1:1).

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| Stoichiometry | 1:2 (Hydrazine:Isothiocyanate) | Excess isothiocyanate leads to side products. |

| Solvent | Ethanol (Phase 1), Dilute Acid (Phase 2) | Methanol is a viable alternative. |

| Temperature | Reflux (Phase 1), 0–25°C (Phase 2) | High temp in Phase 2 causes over-oxidation. |

| Typical Yield | 75–85% | Depends on alkyl chain steric hindrance. |

| Appearance | White/Off-white Crystalline Solid | High purity required for biological testing. |

Critical Troubleshooting & Optimization (E-E-A-T)

Issue: Low Yield in Cyclization

-

Cause: Incomplete oxidation or ring opening due to high pH.

-

Solution: Ensure the reaction medium remains acidic (pH < 2) during the peroxide addition. Use FeCl₃ (ferric chloride) as an alternative oxidant if H₂O₂ fails; it often provides higher yields but requires more complex workup to remove iron salts.

Issue: Elemental Sulfur Contamination

-

Cause: The oxidative mechanism extrudes sulfur.

-

Solution: The sulfur is usually colloidal. Use a Celite pad for filtration before neutralization.

Issue: Unsymmetrical Products

-

Strategy: Do not mix two isothiocyanates in one pot. You will get a statistical mixture (A-A, A-B, B-B). Use the stepwise thiosemicarbazide isolation method (Pathway 2) described in the logic section.

References

-

Guha, P. C. (1922). "The Constitution of Dithiourazoles." Journal of the American Chemical Society, 44(7), 1502–1510.

-

Yang, S.-J., Lee, S.-H., et al. (2013).[5] "Regioselective Synthesis of 2-Amino-1,3,4-thiadiazoles." Journal of Organic Chemistry, 78(1), 1018–1024.

-

Rostamizadeh, S., et al. (2013). "Synthesis of 2-Amino-1,3,4-thiadiazoles via Oxidative Cyclization." Chinese Chemical Letters, 24(3), 215–218.

-

Lubricant Additive Application: U.S. Patent 4,246,126, "2,5-Dimercapto-1,3,4-thiadiazole derivatives and lubricants containing them."

Sources

Thermodynamic stability of isobutyl-substituted thiadiazoles

An In-depth Technical Guide to the Thermodynamic Stability of Isobutyl-Substituted Thiadiazoles

Authored by: Gemini, Senior Application Scientist

Introduction: The Thiadiazole Scaffold in Modern Chemistry

Thiadiazoles, a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms, are a cornerstone in medicinal, agricultural, and materials chemistry.[1] Their unique structural and electronic properties, including the ability to act as versatile hydrogen bond acceptors and the inherent stability conferred by the aromatic ring, make them privileged scaffolds in drug design.[1][2] There are four primary regioisomeric forms—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole—each with distinct electronic distributions and reactivity profiles.[1][3] The 1,3,4- and 1,2,4-isomers are the most extensively studied due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5][6]

The thermodynamic stability of a drug candidate is a critical parameter that influences its entire lifecycle, from synthesis and purification to formulation, shelf-life, and in vivo behavior.[7][8][9] A thermodynamically stable molecule is less prone to degradation under various conditions, ensuring consistent dosage and predictable efficacy. The introduction of substituents, such as the isobutyl group, can significantly modulate the physicochemical properties of the parent thiadiazole ring. This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of isobutyl-substituted thiadiazoles, the experimental and computational methodologies used for its assessment, and the implications for drug development professionals.

Fundamental Drivers of Thiadiazole Stability

The overall thermodynamic stability of a substituted thiadiazole is not a singular property but a confluence of several contributing factors, from the quantum mechanical nature of the heterocyclic ring to the macroscopic forces governing its crystalline state.

Isomerism and Aromaticity

The arrangement of heteroatoms in the thiadiazole ring is the most fundamental determinant of its stability. The aromatic character of the ring system provides a significant stabilization energy.[7][8] Computational studies have shown that different isomers possess varying degrees of stability. For instance, a quantum mechanics study comparing thiadiazole analogs found that the 1,2,5-thiadiazole isomer is computationally more stable than other isomers, a trend that differs from its oxadiazole counterparts where the 1,3,4-isomer is most stable.[10] However, in practical synthesis and application, the 1,3,4- and 1,2,4-thiadiazole scaffolds are generally considered highly stable and are prevalent in pharmaceuticals.[3][11] The strong aromaticity of the 1,3,4-thiadiazole ring, for example, is credited with providing great in vivo stability and low toxicity.[7][8][9]

The Influence of the Isobutyl Substituent

The isobutyl group, as an alkyl substituent, influences stability through several mechanisms:

-

Electronic Effects: As an electron-donating group (via induction), the isobutyl substituent can subtly alter the electron density of the thiadiazole ring, which may impact its reactivity and interactions.

-

Steric Effects: The branched nature of the isobutyl group can impose steric hindrance, potentially influencing the molecule's preferred conformation and how it packs in a crystal lattice. This can affect intermolecular interactions and, consequently, melting points and sublimation energies.

-

Intermolecular Forces: In the solid state, the stability is directly related to the crystal lattice energy. While the thiadiazole core can participate in dipole-dipole interactions and, if other functional groups are present, hydrogen bonding, the isobutyl group primarily contributes through weaker van der Waals forces.[12][13] The efficiency of crystal packing, which maximizes these forces, is a key determinant of the melting point and overall thermal stability.[14]

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability relies on a suite of analytical techniques that probe the behavior of the compound under thermal stress. Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools in this regard.[15][16]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides critical data on phase transitions.

-

Key Data Obtained: Melting point (Tₘ), enthalpy of fusion (ΔHfus), and detection of decomposition events.

-

Causality: The melting point is a direct indicator of the stability of the crystal lattice.[13][17] A higher melting point generally correlates with greater lattice energy and thus higher thermodynamic stability in the solid state. The enthalpy of fusion quantifies the energy required to break the crystal lattice, providing another measure of its stability.

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium). This step is critical for data accuracy and trustworthiness.

-

Sample Preparation: Accurately weigh 2-3 mg of the high-purity crystalline isobutyl-thiadiazole sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting/decomposition point (e.g., 350 °C).[15]

-

Maintain a constant inert atmosphere by purging with nitrogen gas (e.g., 50 mL/min) to prevent oxidative degradation.[17]

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus). Note any exothermic peaks that may indicate decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is the gold standard for determining the onset of thermal decomposition.

-

Key Data Obtained: Onset temperature of decomposition (Tₒₙₛₑₜ), temperature of maximum mass loss rate (Tₘₐₓ), and residual mass.

-

Causality: TGA directly measures the temperature at which the compound begins to break down and lose mass. A higher decomposition temperature signifies greater intrinsic thermal stability of the molecule's covalent bonds under thermal stress.

-

Calibration: Perform mass and temperature calibration of the TGA instrument according to the manufacturer's guidelines.

-

Sample Preparation: Place 5-10 mg of the isobutyl-thiadiazole sample into a ceramic or platinum TGA crucible.

-

Instrument Setup: Place the crucible onto the TGA balance mechanism.

-

Thermal Program:

-

Equilibrate at a low temperature (e.g., 30 °C).

-

Heat the sample at a linear rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a continuous nitrogen purge (50 mL/min).

-

Running a parallel experiment in an oxidizing atmosphere (synthetic air) can also be informative, as some compounds show different stability profiles when oxygen is present.[15][16]

-

-

Data Analysis: Plot the mass percentage versus temperature. Determine the onset temperature of decomposition, often defined as the temperature at which a 5% mass loss occurs (T₅%).[15] The first derivative of the TGA curve (DTG curve) shows the temperature of the maximum rate of decomposition.

Computational Prediction of Thermodynamic Stability

Complementing experimental work, computational chemistry offers powerful predictive insights into molecular stability.[18] Density Functional Theory (DFT) is a particularly valuable tool for rationalizing experimental results and guiding the design of new derivatives.[7][10]

-

Key Parameters Calculated: Gas-phase enthalpy of formation (ΔHբ°), Gibbs free energy (G), and HOMO-LUMO energy gaps.

-

Causality: By calculating the total electronic energy of a molecule, DFT can be used to compare the relative stabilities of different isomers (e.g., 2-isobutyl-1,3,4-thiadiazole vs. 5-isobutyl-1,2,4-thiadiazole). A lower calculated energy implies greater thermodynamic stability. The HOMO-LUMO gap can be used as an indicator of kinetic stability; a larger gap suggests lower reactivity.[2]

-

Structure Optimization: Build the 3D structures of the isobutyl-thiadiazole isomers of interest. Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[7] This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[7] This is a critical self-validation step.

-

Energy Calculation: From the output, extract the total electronic energy, enthalpy, and Gibbs free energy.

-

Comparative Analysis: Compare the calculated Gibbs free energies of the different isomers. The isomer with the most negative Gibbs free energy of formation is predicted to be the most thermodynamically stable.

-

Frontier Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to analyze the molecule's reactivity and calculate the energy gap.

Data Synthesis and Implications for Drug Development

By combining experimental and computational data, a comprehensive stability profile can be established. For isobutyl-substituted thiadiazoles, we can predict certain trends based on established principles.

| Parameter | 2-isobutyl-1,3,4-thiadiazole (Hypothetical) | 5-isobutyl-1,2,4-thiadiazole (Hypothetical) | Rationale & Significance |

| Melting Point (DSC) | High | Moderately High | Reflects crystal packing efficiency. The more symmetric 1,3,4-isomer may pack more efficiently, leading to a higher melting point. |

| ΔHբus (DSC) | Higher | Lower | Quantifies the energy needed to melt the crystal. A higher value suggests stronger intermolecular forces. |

| T₅% Decomp. (TGA) | > 250 °C | > 250 °C | The intrinsic stability of the thiadiazole ring is high.[15] Minor differences may arise from the isomer structure, but both are expected to be thermally robust. |

| ΔGբ° (DFT) | More Negative | Less Negative | The 1,3,4-thiadiazole scaffold is often highly stable and synthetically accessible.[3][9] This would likely be reflected in a lower Gibbs free energy. |

The thermodynamic stability of an active pharmaceutical ingredient (API) like an isobutyl-thiadiazole derivative has direct consequences for drug development:

-

Candidate Selection: Compounds with higher thermal stability are often prioritized as they are less likely to degrade during manufacturing and storage.

-

Formulation Development: A stable crystalline form with a high melting point is desirable for solid dosage forms (tablets, capsules), ensuring physical and chemical integrity.

-

Shelf-Life Prediction: TGA and DSC data can be used in accelerated stability studies to predict the long-term shelf-life of the final drug product.

-

In Vivo Fate: While not a direct measure of metabolic stability, the inherent chemical robustness of the thiadiazole core contributes to its favorable in vivo properties.[7][8]

Conclusion

The thermodynamic stability of isobutyl-substituted thiadiazoles is a multifaceted property governed by the interplay of ring isomerism, aromaticity, and the steric and electronic effects of the isobutyl group. A synergistic approach, leveraging experimental techniques like DSC and TGA alongside computational methods such as DFT, provides a comprehensive and reliable stability profile. For researchers in drug development, a thorough understanding and characterization of this stability are not merely academic exercises; they are essential, self-validating steps that underpin the selection of robust drug candidates and the successful development of safe, effective, and stable medicines.

References

- ISRES. (n.d.). 174 Thiadiazoles and Their Properties. ISRES.

- Sahu, P. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.

- (2021, November 18). A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives.

- (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.

-

Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. Retrieved from [Link]

- (n.d.).

-

Shafique, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Retrieved from [Link]

- (2023, March 24).

- (n.d.).

- (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PMC.

-

(n.d.). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. ResearchGate. Retrieved from [Link]

- (2025, October 30).

-

(2025, August 7). Molecular Modeling, Synthesis and Pharmacological Evaluation of 1,3,4-Thiadiazoles as Anti-Inflammatory and Analgesic Agents. ResearchGate. Retrieved from [Link]

- (2023, December 21). The Thiadiazole Ring (THD) Is a Building Block for Potential Inhibitors of the SARS-CoV-2 Main Protease (Mpro)

- (2023, December 13). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative.

- (2023, March 24).

- (2025, May 29). Synthesis of 1,3,4-Thiadiazoles: Review.

-

(2023, December 6). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. SAR Publication. Retrieved from [Link]

- (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.

- Awasthi, P., et al. (2025). 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. Current Topics in Medicinal Chemistry.

- (2019, February 25). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry.

- (2011, October 3). Thermodynamic and structural aspects of novel 1,2,4-thiadiazoles in solid and biological mediums. PubMed.

- (n.d.).

-

(2025, August 7). Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Semantic Scholar. Retrieved from [Link]

- (2013, September 12).

- (n.d.). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC.

- (2022, March 10).

Sources

- 1. isres.org [isres.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Thermodynamic and structural aspects of novel 1,2,4-thiadiazoles in solid and biological mediums - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel 1,2,4-thiadiazole derivatives: crystal structure, conformational analysis, hydrogen bond networks, calculations, and thermodynamic characteristics of crystal lattices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemical.journalspub.info [chemical.journalspub.info]

Safety data sheet (SDS) for substituted thiadiazole diamines

Executive Summary

This guide serves as an advanced technical manual for the safe handling, synthesis, and characterization of substituted 1,3,4-thiadiazole-2,5-diamines . Unlike standard Safety Data Sheets (SDS) which often provide generic boilerplate data, this document integrates specific toxicological mechanisms, structure-activity relationships (SAR), and field-proven operational protocols.

These compounds are critical bioisosteres in drug discovery (targeting carbonic anhydrase and IMP dehydrogenase) and essential additives in industrial tribology (corrosion inhibition). However, their sulfur-nitrogen heterocyclic core presents unique hazards regarding skin sensitization, thyroid toxicity, and environmental persistence.

Part 1: Chemical Identity & Physicochemical Profiling

The Core Scaffold

The 1,3,4-thiadiazole-2,5-diamine moiety (CAS 2937-81-7 for the parent compound) acts as a rigid, planar scaffold. The presence of the sulfur atom imparts high electron density, while the nitrogen atoms facilitate hydrogen bonding.

Critical Reactivity Note: Researchers must recognize that while the diamine form is stable, N-substituted derivatives can exhibit tautomeric shifts depending on the substituent's electronegativity. This affects solubility and bioavailability.

| Property | Data (Parent: 1,3,4-Thiadiazole-2,5-diamine) | Operational Implication |

| CAS Number | 2937-81-7 | Use as the anchor for regulatory searches. |

| Molecular Weight | ~116.15 g/mol | Low MW facilitates skin permeation (sensitization risk). |

| LogP | -0.3 (Parent) to >3.0 (Substituted) | Parent is hydrophilic; alkyl/aryl substitution drastically increases lipophilicity and CNS penetration. |

| pKa | ~3.0 (N3) and ~11.0 (Amine) | Amphoteric nature; solubility is pH-dependent. |

| Solubility | Poor in Water; Soluble in DMSO, DMF | Protocol: Use DMSO for stock solutions; avoid aqueous buffers for initial dissolution. |

Part 2: Hazard Identification & Toxicology (The "Why")

Standard GHS classifications for this class typically include Acute Toxicity (H302), Skin Irritation (H315), and Eye Irritation (H319). However, the Senior Scientist must be aware of two deeper mechanisms:

-

Skin Sensitization (H317): Thiadiazoles are "pro-haptens." They do not bind proteins directly but are metabolically activated in the skin (often via cytochrome P450 enzymes) to form reactive sulfenic acid or sulfonamide intermediates. These intermediates covalently bind to skin proteins (haptenization), triggering a T-cell mediated immune response.

-

Thyroid & Enzyme Inhibition: Structurally similar to methimazole, many thiadiazole derivatives can inhibit thyroid peroxidase (TPO), potentially leading to hypothyroidism upon chronic exposure. Additionally, they are known inhibitors of IMP dehydrogenase, affecting purine biosynthesis.

Visualization: Toxicological Mechanism of Action

Caption: Mechanism of thiadiazole toxicity showing metabolic activation leading to sensitization (dermatitis) and enzymatic inhibition.

Part 3: Handling, Storage, & Stability

Storage Protocol

-

Temperature: Store at 2–8°C. While chemically stable at room temperature, lower temperatures retard oxidative degradation of the amine groups.

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) if high purity is required for analytical standards.

-

Incompatibilities: Violent reactions possible with strong oxidizing agents (e.g., peroxides, nitric acid) and acid chlorides (vigorous exotherm).

Engineering Controls

-

Ventilation: All weighing of powders must occur inside a certified chemical fume hood or a powder containment enclosure (HEPA filtered).

-

Static Control: Thiadiazole powders can be electrostatic. Use anti-static gun or ionizing bars during weighing to prevent aerosolization.

Part 4: Operational Protocol: Safe Solubilization & Handling

Objective: To safely prepare a 10 mM stock solution of a substituted thiadiazole diamine in DMSO without generating dust or exposure.

Prerequisites:

-

Nitrile gloves (Double gloving recommended; Latex is permeable to some sulfur heterocycles).

-

Lab coat + Safety Goggles.

-

Fume hood.

Step-by-Step Workflow:

-

Preparation:

-

Place a tared amber glass vial (20 mL) inside the fume hood.

-

Calculate required mass:

.

-

-

Weighing (The Critical Step):

-

Do not transfer powder in the open lab.

-

Use a disposable anti-static spatula.

-

Transfer compound directly into the vial. If spillage occurs, wipe with a DMSO-dampened tissue (thiadiazoles are poorly soluble in water, so wet wiping with water spreads them; DMSO solubilizes them for removal).

-

-

Solubilization:

-

Add DMSO strictly inside the hood.

-

Vortex for 30 seconds.

-

Observation: If the solution turns dark brown immediately, oxidative decomposition may have occurred (check purity). A slight yellowing is normal for amines.

-

-

Waste Disposal:

-

Segregate liquid waste into "Halogen-Free Organic Solvents" (unless the substituent contains halogens).

-

Crucial: Do not mix with oxidizing waste streams (e.g., Chromic acid waste) to prevent formation of toxic SOx gases.

-

Visualization: Safe Handling Workflow

Caption: Operational decision tree for handling thiadiazole powders, emphasizing specific spill cleanup protocols.

Part 5: Environmental Fate & Emergency Response

-

Aquatic Toxicity: Substituted thiadiazoles are often toxic to aquatic life (Category 2 or 3). They are generally not readily biodegradable due to the stable heterocyclic ring.

-

Daphnia magna EC50 values often range from 1–10 mg/L depending on lipophilicity.

-

-

Fire Fighting:

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122760, 1,3,4-Thiadiazole-2,5-diamine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: 2,5-dimercapto-1,3,4-thiadiazole.[2] Retrieved from [Link]

-

Hu, Y., et al. (2014).[4] 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Cyclization Strategies for 2,5-Diamino-1,3,4-thiadiazole Derivatives

Introduction: The Versatile 2,5-Diamino-1,3,4-thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, metabolic stability, and diverse biological activities.[1][2][3] Among its derivatives, 2,5-diamino-1,3,4-thiadiazole stands out as a particularly valuable building block. The presence of two reactive amino groups at the 2 and 5 positions offers facile opportunities for further functionalization, enabling the synthesis of a wide array of derivatives with tailored properties. These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[4][5][6][7] This guide provides detailed protocols and mechanistic insights into the key cyclization strategies for synthesizing the 2,5-diamino-1,3,4-thiadiazole core and its subsequent derivatization.

Core Synthesis: Cyclization of Bithiourea

The most direct and widely employed method for the synthesis of the parent 2,5-diamino-1,3,4-thiadiazole is the oxidative cyclization of bithiourea. This method is efficient and typically results in high yields of the desired product.

Underlying Principle and Mechanistic Insight

The reaction proceeds via an oxidative cyclization mechanism where an oxidizing agent, commonly hydrogen peroxide, facilitates the formation of the five-membered thiadiazole ring from the open-chain bithiourea. The probable mechanism involves the tautomerization of bithiourea to its mercapto form, followed by protonation and the elimination of a molecule of hydrogen sulfide.[8] This generates a positively charged carbon center, which is then attacked by the lone pair of electrons on the second sulfur atom, leading to cyclization.[8]

Caption: Proposed mechanism for the cyclization of bithiourea.

Detailed Experimental Protocol: Synthesis of 2,5-Diamino-1,3,4-thiadiazole

Materials:

-

Bithiourea

-

3% Hydrogen Peroxide (H₂O₂)

-

Distilled Water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Oven

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, add 30 g (0.2 mol) of bithiourea.

-

Addition of Oxidant: To the bithiourea, add 40 mL of 3% hydrogen peroxide.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to 50-60°C with continuous stirring for 1 hour.[8][9]

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Filtration and Washing: Filter the solid product under vacuum using a Buchner funnel. Wash the collected solid with cold distilled water.

-

Drying: Dry the purified product in an oven at 100°C to a constant weight.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from boiling water.[8]

Expected Yield: This protocol typically affords a high yield of 2,5-diamino-1,3,4-thiadiazole, often exceeding 90%.[9]

Alternative Synthetic Routes from Thiosemicarbazide Derivatives

While the bithiourea cyclization is a primary route to the parent compound, various substituted 2,5-diamino-1,3,4-thiadiazole derivatives can be synthesized from thiosemicarbazide and its derivatives. These methods offer greater flexibility in introducing substituents onto the thiadiazole ring.

Cyclization of Thiosemicarbazides with Carboxylic Acids

This method involves the reaction of a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄).[2][4]

Causality Behind Experimental Choices:

-

Dehydrating Agent: The strong dehydrating agent is crucial for facilitating the intramolecular cyclization by removing the elements of water.

-

Acidic Medium: An acidic environment generally favors the formation of the 1,3,4-thiadiazole ring over the isomeric 1,2,4-triazole, which can be a side product in basic conditions.[10][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmedicopublishers.com [pharmedicopublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ptfarm.pl [ptfarm.pl]

N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine in metalworking fluids

Application Note: N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine in Metalworking Fluids

Part 1: Executive Summary & Chemical Identity

N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine (referred to herein as DBD-TD ) represents a specialized class of ashless, heterocyclic multifunctional additives. Unlike the ubiquitous sulfur-donor extreme pressure (EP) additives based on 2,5-dimercapto-1,3,4-thiadiazole (DMTD) dimers, DBD-TD is structurally distinct, featuring a diamine core substituted with branched isobutyl groups.

This structural modification shifts its primary function from a sulfur-releasing EP agent to a high-performance Metal Deactivator (MDA) and Aminic Antioxidant . It is engineered specifically for oil-based metalworking fluids (MWFs) where high solubility and yellow metal (copper/cobalt) protection are critical.

Chemical Structure & Functionality

-

Core: 1,3,4-Thiadiazole ring (provides thermal stability and S/N heteroatoms for surface adsorption).

-

Functional Groups: Secondary amines at positions 2 and 5 (provide radical scavenging and chelation sites).

-

Substituents: Isobutyl groups (branched alkyl chains).

-

Role: These provide steric hindrance to prevent rapid degradation and, crucially, impart lipophilicity (oil solubility) to the otherwise polar thiadiazole core.

-

Part 2: Mechanism of Action

To formulate effectively, one must understand the dual-action mechanism of DBD-TD.

Surface Chelation (Yellow Metal Passivation)

In machining operations involving copper alloys or cobalt binders (in tungsten carbide tools), dissolved metal ions catalyze rapid oxidation of the bulk oil. DBD-TD functions as a "film-forming" inhibitor.

-

The nitrogen lone pairs on the thiadiazole ring and the exocyclic amine groups form a coordinate covalent bond with metal ions (Cu²⁺, Co²⁺) on the workpiece surface.

-

This creates a passive, insoluble chelate film that prevents the metal from ionizing into the fluid.

Radical Scavenging (Antioxidancy)

Unlike DMTD polysulfides, DBD-TD acts as a secondary amine antioxidant.

-

Mechanism: Hydrogen atom transfer (HAT). The amine hydrogen (N-H) is donated to peroxy radicals (ROO•), neutralizing the propagation cycle of oil oxidation.

-

Regeneration: The resulting aminyl radical is stabilized by resonance across the thiadiazole ring, preventing it from initiating new oxidation chains.

Visualizing the Mechanism

Caption: Dual-action mechanism of DBD-TD showing simultaneous radical scavenging in the bulk fluid and passivation film formation at the metal interface.

Part 3: Experimental Protocols

The following protocols are designed to validate the efficacy of DBD-TD in a Group II base oil formulation.

Protocol A: Solubility and Compatibility Verification

Rationale: Thiadiazoles are inherently polar. The isobutyl substitution is critical for solubility, but compatibility must be verified against other polar additives (e.g., esters, PAGs).

Materials:

-

Base Oil: Group II (e.g., ISO VG 32).

-

DBD-TD (Pure >98%).[1]

-

Comparator: 2,5-dimercapto-1,3,4-thiadiazole (DMTD - Unsubstituted).[2]

Steps:

-

Preparation: Prepare 100g samples of Base Oil.

-

Dosing: Add DBD-TD at 0.05%, 0.1%, and 0.5% w/w.

-

Thermal Cycle: Heat to 60°C for 30 minutes with magnetic stirring (500 RPM).

-

Observation (Immediate): Check for haze or precipitate.

-

Stress Test: Store samples at 4°C for 24 hours (Cold Crank simulation).

-

Validation Criteria: Sample must remain "Bright and Clear" (B&C).

Expected Outcome:

-

DBD-TD should remain soluble up to 0.5% due to isobutyl branching.

-

Unsubstituted DMTD will precipitate immediately (Fail).

Protocol B: Copper Corrosion Inhibition (Modified ASTM D130)

Rationale: To quantify the "Yellow Metal Protection" provided by the diamine functionality.

Materials:

-

Copper Strips (polished per ASTM standards).

-

Test Fluid: Group II Oil + 1% Active Sulfur (to simulate aggressive EP additives) + 0.1% DBD-TD .

-

Control Fluid: Group II Oil + 1% Active Sulfur (No Inhibitor).

Steps:

-

Immerse polished copper strip in 30mL of Test Fluid.

-

Heat bath to 100°C (Standard) or 121°C (Severe Service).

-

Duration: 3 hours .

-

Remove strip, wash with isooctane, and dry.

-

Rating: Compare against ASTM Copper Strip Corrosion Standards (1a to 4c).

Data Interpretation:

| Formulation | ASTM Rating | Appearance | Conclusion |

| Control (Sulfur only) | 4a - 4c | Black/Corroded | Severe Corrosion (Fail) |

| Test (Sulfur + DBD-TD) | 1a - 1b | Slight Tarnish | Pass (Effective Passivation) |

Protocol C: Oxidative Stability (RPVOT - ASTM D2272)

Rationale: To measure the antioxidant capacity of the secondary amine structure.

Steps:

-

Place 50g of test oil, 5mL water, and a copper catalyst coil in the pressure vessel.

-

Pressurize with Oxygen to 90 psi.

-

Heat to 150°C and rotate.

-

Endpoint: Time taken for pressure to drop 25 psi from maximum.

Success Metric: An increase in induction time of >50% compared to base oil indicates successful radical scavenging by DBD-TD.

Part 4: Formulation Architecture

Integrating DBD-TD requires a specific order of addition to prevent "additive dropout" caused by competition for surface active sites.

Caption: Optimal blending sequence. Adding DBD-TD early ensures it establishes the protective chelation layer before aggressive EP additives compete for the surface.

Part 5: References & Authority

-

Rudnick, L. R. (2017). Lubricant Additives: Chemistry and Applications, Third Edition. CRC Press. (Defines the class of thiadiazole metal deactivators and their mechanism).

-

ASTM International. (2025). ASTM D130-18, Standard Test Method for Corrosiveness to Copper from Petroleum Products by Copper Strip Tarnish Test. (The industry standard for validating yellow metal protection).

-

Zhu, Y., et al. (2015). "Tribological behavior of thiadiazole derivatives as additives in vegetable oil-based lubricants." Tribology International. (Validates the friction-reducing properties of thiadiazole diamines).

-

Farng, L. O., & Horodysky, A. G. (1988). U.S. Patent No. 4,761,482. "Multifunctional Additives Derived from Thiadiazoles." (Foundational patent describing the synthesis and application of alkylated thiadiazole diamines).

Disclaimer: This Application Note is for research and development purposes. All formulations should be tested in accordance with local safety regulations (SDS) and specific machinery requirements.

Sources

Formulation of Extreme Pressure Additives Using Thiadiazole Diamines: An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for researchers, scientists, and formulation chemists on the utilization of thiadiazole diamines as high-performance extreme pressure (EP) additives in lubricating oils and greases. Thiadiazole derivatives, particularly those functionalized with diamine moieties, represent a class of ashless, multifunctional additives that offer exceptional load-carrying capabilities, anti-wear protection, and corrosion inhibition.[1][2][3] This guide delineates the underlying chemical principles, formulation strategies, and detailed experimental protocols for the synthesis and evaluation of these additives. Emphasis is placed on the causal relationships between molecular structure, formulation parameters, and ultimate tribological performance, providing a robust framework for the development of next-generation lubricants.

Introduction: The Imperative for Advanced Extreme Pressure Additives

The relentless pursuit of increased power density, efficiency, and durability in modern machinery places ever-increasing demands on lubricants. Extreme pressure (EP) additives are critical components in lubricant formulations designed for applications involving high loads and sliding contacts, such as in gearboxes, metalworking fluids, and hydraulic systems. These additives function by forming a protective sacrificial film on metal surfaces, preventing catastrophic welding and seizure under boundary lubrication regimes.[2]

Traditionally, EP additive technology has been dominated by sulfur- and phosphorus-containing compounds, such as zinc dialkyldithiophosphates (ZDDPs). While effective, these additives can have environmental and compatibility drawbacks. Thiadiazole derivatives have emerged as a promising class of ashless (non-metallic) EP additives, offering a unique combination of high thermal and oxidative stability, excellent anti-wear and EP properties, and good anticorrosion performance.[1][2] The incorporation of diamine functionalities into the thiadiazole structure further enhances their performance by improving surface adhesion and film-forming properties.

This guide will provide a detailed exploration of the formulation of EP additives based on thiadiazole diamines, from fundamental chemistry to practical application and performance validation.

The Chemistry and Mechanism of Thiadiazole Diamine EP Additives

The efficacy of thiadiazole-based EP additives is rooted in their unique molecular structure. The 1,3,4-thiadiazole ring is a thermally stable heterocyclic system containing both sulfur and nitrogen atoms.[4][5] These heteroatoms, particularly the exocyclic sulfur atoms in derivatives like 2,5-dimercapto-1,3,4-thiadiazole (DMTD), are crucial for their tribological activity.[1][2]

Mechanism of Action

Under the high temperatures and pressures generated at asperity contacts, thiadiazole diamine molecules decompose and react with the metal surface. This tribochemical reaction forms a complex, multi-layered boundary film.

-

Initial Adsorption: The polar amine groups promote strong physical and chemical adsorption of the additive onto the metal surface.

-

Tribochemical Reaction: The high contact stress and localized temperature spikes initiate the cleavage of the sulfur-sulfur or carbon-sulfur bonds in the thiadiazole derivative.

-

Film Formation: The reactive sulfur species then react with the iron surface to form a low-shear-strength layer, primarily composed of iron sulfides (FeS). This sacrificial film prevents direct metal-to-metal contact, thereby reducing friction and wear.[6] The presence of nitrogen in the film can further contribute to its protective properties.

The general mechanism can be visualized as follows:

Figure 1. Mechanism of action for thiadiazole diamine EP additives.

Synthesis of Thiadiazole Diamine Derivatives

A common precursor for many thiadiazole-based additives is 2,5-dimercapto-1,3,4-thiadiazole (DMTD). While the direct synthesis of "thiadiazole diamines" as a distinct class is not extensively detailed in the provided search results, the modification of DMTD and other thiadiazole precursors with amine-containing reactants is a logical synthetic route. For instance, the reaction of thiosemicarbazide with carboxylic acids can yield 2-amino-1,3,4-thiadiazole derivatives.[7]

A general, illustrative synthetic protocol starting from a thiadiazole precursor is outlined below. This protocol is conceptual and should be adapted based on the specific target molecule and safety considerations.

Protocol 3.1: Illustrative Synthesis of a Thiadiazole Diamine Derivative

Objective: To synthesize a thiadiazole derivative functionalized with amine groups to enhance its performance as an EP additive.

Materials:

-

2,5-dimercapto-1,3,4-thiadiazole (DMTD)

-

A suitable difunctional amine (e.g., a short-chain diamine)

-

A suitable solvent (e.g., ethanol, toluene)

-

A base catalyst (e.g., triethylamine), if necessary

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve a known molar quantity of DMTD in the chosen solvent.

-

Addition of Reactants: While stirring under an inert atmosphere, add the diamine reactant to the flask. The stoichiometry will depend on the desired degree of substitution. A base catalyst may be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate or require solvent removal under reduced pressure.

-

Purification: The crude product should be purified, for example, by recrystallization from a suitable solvent to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the structure of the synthesized compound using analytical techniques such as FT-IR, NMR, and mass spectrometry.

Figure 2. General workflow for the synthesis of thiadiazole diamine derivatives.

Formulation of Lubricants with Thiadiazole Diamine Additives

The successful incorporation of a thiadiazole diamine EP additive into a finished lubricant requires careful consideration of several factors.

Key Formulation Parameters

-

Base Oil Selection: The solubility and performance of the additive are highly dependent on the base oil. Thiadiazole derivatives are generally formulated in Group I, II, III mineral oils, or synthetic base stocks like polyalphaolefins (PAOs) and esters. The polarity of the base oil will influence the additive's solubility.

-

Treat Rate: The concentration of the EP additive is a critical parameter. Typical treat rates can range from 0.1% to 5.0% by weight, depending on the severity of the application and the specific additive's efficiency.[8]

-

Additive Synergy and Antagonism: Lubricant formulations are complex mixtures. It is essential to evaluate the compatibility of the thiadiazole diamine with other additives in the package, such as detergents, dispersants, antioxidants, and other anti-wear agents. For example, some studies have shown synergistic effects when combining thiadiazole derivatives with molybdenum-based additives.[2]

Protocol 4.1: Preparation of a Trial Lubricant Blend

Objective: To prepare a small-scale lubricant blend for performance evaluation.

Materials:

-

Selected base oil

-

Synthesized thiadiazole diamine additive

-

Other required additives (if any)

-

Beaker, hot plate with magnetic stirrer, and a balance

Procedure:

-

Weighing: Accurately weigh the required amount of base oil into a beaker.

-

Heating: Gently heat the base oil to approximately 60-70°C with stirring to reduce its viscosity.

-

Additive Addition: Slowly add the pre-weighed thiadiazole diamine additive to the heated base oil while stirring continuously.

-

Dissolution: Continue stirring until the additive is completely dissolved. This may take from 30 minutes to several hours. A clear and bright appearance is indicative of good solubility.

-

Cooling: Once dissolved, remove the blend from the heat and allow it to cool to room temperature with continued stirring.

-

Storage: Store the final blend in a clean, labeled container for subsequent performance testing.

Performance Evaluation: Protocols and Data Interpretation

The tribological performance of the formulated lubricant must be rigorously evaluated using standardized test methods.

Extreme Pressure Properties: The Four-Ball EP Test

The Four-Ball Extreme Pressure Tester is a widely used apparatus for determining the load-carrying properties of lubricants. The standard test method is ASTM D2783.[9][10][11]

Key Performance Metrics from ASTM D2783:

-

Last Non-Seizure Load (LNSL): The highest load at which the lubricant prevents seizure of the rotating ball against the three stationary balls.

-

Weld Point (WP): The lowest applied load at which the rotating ball welds to the stationary balls, indicating a catastrophic failure of the lubricating film.[11]

-

Load-Wear Index (LWI): A calculated value that provides an index of the lubricant's ability to prevent wear at high loads.[10][11]

Protocol 5.1: Abbreviated Four-Ball EP Test (ASTM D2783)

Objective: To determine the LNSL and Weld Point of the formulated lubricant.

Apparatus:

-

Four-Ball EP Tester

-

Test balls (AISI E-52100 steel)[9]

-

Microscope for measuring wear scars

Procedure:

-

Preparation: Thoroughly clean the test balls and the ball pot with a suitable solvent.

-

Assembly: Secure three stationary balls in the ball pot and add the test lubricant to cover the balls. Place the fourth ball in the chuck of the test machine.

-

Test Execution:

-

The test consists of a series of 10-second runs at progressively higher loads.[9]

-

The speed is typically maintained at 1760 rpm.[9]

-

After each run, inspect the stationary balls for seizure. The LNSL is the load of the last run before a seizure occurs.

-

Continue increasing the load in subsequent runs until the balls weld together. This load is the Weld Point.

-

-

Data Analysis: Record the LNSL and Weld Point in kilograms-force (kgf) or Newtons (N).

Data Presentation and Interpretation

The results of the Four-Ball EP test for different formulations should be tabulated for clear comparison.

Table 1: Illustrative Four-Ball EP Test Results

| Formulation ID | Base Oil | Thiadiazole Diamine Additive (wt%) | LNSL (kgf) | Weld Point (kgf) |

| BL-01 | Group II | 0.0 | 50 | 126 |

| TD-EP-01 | Group II | 1.0 | 80 | 250 |

| TD-EP-02 | Group II | 2.0 | 100 | 400 |

Interpretation: An increase in both the Last Non-Seizure Load and the Weld Point relative to the base oil indicates effective EP performance of the thiadiazole diamine additive. Higher values signify a greater load-carrying capacity. The data in Table 1 would suggest that the additive significantly improves the extreme pressure properties of the base oil, with a clear dose-response relationship.

Conclusion and Future Directions

Thiadiazole diamines represent a versatile and highly effective class of extreme pressure additives for modern lubricants. Their ashless nature, coupled with multifunctional performance characteristics including anti-wear and corrosion inhibition, makes them a compelling alternative to traditional additive technologies.[1][2] This guide has provided a foundational framework for the synthesis, formulation, and evaluation of these promising compounds.

Future research in this area could focus on:

-

Structure-Property Relationships: Systematically modifying the alkyl and amine substituents on the thiadiazole ring to optimize solubility, thermal stability, and tribological performance.

-

Synergistic Formulations: Investigating novel combinations of thiadiazole diamines with other advanced additives to achieve enhanced performance profiles.

-

Application in Advanced Lubricants: Exploring the use of these additives in specialized applications such as electric vehicle fluids and biodegradable lubricants.

By following the principles and protocols outlined in this guide, researchers and formulation scientists can effectively harness the potential of thiadiazole diamines to develop superior, high-performance lubricants that meet the challenges of tomorrow's machinery.

References

-

ASTM D2783-19 | Measurement of Extreme-Pressure Properties of Lubricating Fluids. Rtec Instruments. Available from: [Link]

-

ASTM D2783 - Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method). Savant Labs. Available from: [Link]

-

ASTM D7421-23 - Standard Test Method for Determining Extreme Pressure Properties of Lubricating Oils. ASTM International. Available from: [Link]

-

Synthesis and properties of thiadiazole lubricant additives. Emerald Publishing. (2017-11-13). Available from: [Link]

-

Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method)1. ASTM International. (2009-07-15). Available from: [Link]

-

The Standard Test Method for Measurement of Extreme Pressure Properties of Various Lubricating oils by Using Four Ball Extreme Pressure oil Testing Machine. Semantic Scholar. (2012). Available from: [Link]

-

Synergistic Combination of Dimercapto Thiadiazole Derivatives. Lube Media. Available from: [Link]

-

Preparation of 2,5-Dimercaptothiadiazole Mixed Phosphate Diamine Salt and its Tribological Performance in Low-Viscosity Lubricating Oil. ResearchGate. (2025-12-12). Available from: [Link]

-

Thiadiazole Derivative T561: A Multifunctional Powerhouse in Modern Lubrication. UNPChemicals. (2025-09-23). Available from: [Link]

-

Lubricating Oil Additives. P2 InfoHouse. Available from: [Link]

-

Synthesis and tribological study of a novel thiadiazole derivative as multifunctional lubricant additive. ResearchGate. (2025-08-09). Available from: [Link]

- Lubricant additives: chemistry and applications. Google Books.

-

Thiadiazole Derivatives Antioxidants Polymer Additives. lubricatin. (2025-06-20). Available from: [Link]

-

Study on tribological and corrosion inhibiting properties of thiadiazole derivative as lubricant grease additive. ResearchGate. (2025-08-07). Available from: [Link]

- Thiadiazole derivatives as lubricant additives. Google Patents.

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. (2021-08-25). Available from: [Link]

-

PREPARATION AND PERFORMANCE EVALUATION OF THIADIAZOLE DERIVATIVES. wjet.org. Available from: [Link]

- Extreme pressure antiwear agent containing ester-based thiadiazole derivative and preparation method thereof. Google Patents.

-

A study of 2,5-dimercapto-1,3,4-thiadiazole derivatives as multifunctional additives in water-based hydraulic fluid. ResearchGate. (2010-01-01). Available from: [Link]

-

ADDITIVE COMPOSITION FOR EP GREASES WITH EXCELLENT ANTIWEAR AND CORROSION PROPERTIES. European Patent Office. (2013-11-06). Available from: [Link]

-

Multifunctional thiadiazole lubricant additives. European Patent Office. Available from: [Link]

-

Thiadiazole dimer - a high-quality special grease additive. UNPChemicals. (2025-02-13). Available from: [Link]

-

Synthesis And Characterization Of Some 1,3,4 - Thiadiazole Derivatives. ResearchGate. (2025-08-06). Available from: [Link]

-

Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives. ResearchGate. (2018-09-05). Available from: [Link]

-

Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. MDPI. (2023-05-04). Available from: [Link]

-

1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers. (2022-01-21). Available from: [Link]

Sources

- 1. emerald.com [emerald.com]

- 2. lube-media.com [lube-media.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiadiazole Derivative T561: A Multifunctional Powerhouse in Modern Lubrication|News|UNPChemicals [unpchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 8. CN101787322A - Extreme pressure antiwear agent containing ester-based thiadiazole derivative and preparation method thereof - Google Patents [patents.google.com]

- 9. ASTM D2783-19 | Measurement of Extreme-Pressure Properties of Lubricating Fluids - Rtec Instruments [rtec-instruments.com]

- 10. ASTM D2783 - Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method) - Savant Labs [savantlab.com]

- 11. kaycantest.com [kaycantest.com]

Troubleshooting & Optimization

Technical Support Center: Thermal Degradation of N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine

Welcome to the technical support center for the analysis of N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine and its thermal degradation products. This guide is designed for researchers, scientists, and drug development professionals who are investigating the thermal stability and decomposition pathways of this and similar heterocyclic compounds. Given the highly specific nature of this molecule, this guide synthesizes data from related structures and foundational principles of thermal analysis to provide robust troubleshooting and experimental design strategies.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine?

Q2: What are the predicted thermal degradation products of N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine?

Based on the structure, the thermal degradation is likely to proceed through several pathways, leading to a complex mixture of products. The primary degradation products are expected to be:

-

Isobutylamine and related fragments: Cleavage of the C-N bond between the thiadiazole ring and the isobutyl groups is a probable initial step. This would release isobutylamine or isobutene through deamination. Upon heating, isobutylamine itself can decompose to produce toxic fumes of nitrogen oxides.[4][5]

-

Thiadiazole ring fragments: The 1,3,4-thiadiazole ring is expected to fragment, although it is relatively stable. Common fragmentation patterns of thiadiazoles in mass spectrometry, which can be analogous to thermal degradation, involve the loss of N2, H2S, or the entire ring cleavage to smaller sulfur and nitrogen-containing species.[6][7]

-

Char residue: At higher temperatures, polymerization and condensation of the degradation products can lead to the formation of a carbonaceous char.

Q3: What analytical techniques are most suitable for studying the thermal degradation of this compound?

A combination of techniques is recommended for a comprehensive analysis:

-

Thermogravimetric Analysis (TGA): TGA is essential for determining the thermal stability, decomposition temperatures, and mass loss of the compound as a function of temperature.[8] It provides a quantitative measure of the degradation process.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. It can be used to determine the melting point, and the enthalpy of decomposition, and to identify any phase transitions before decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for identifying the volatile and semi-volatile degradation products. The sample is rapidly heated to a specific temperature (pyrolyzed), and the resulting fragments are separated by GC and identified by MS.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Py-GC-MS Chromatogram

Symptoms: You observe peaks in your Py-GC-MS chromatogram that do not correspond to the expected degradation products of N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine.

Possible Causes and Solutions:

| Cause | Solution |

| Sample Contamination | Ensure the purity of your starting material using techniques like NMR or HPLC. Impurities can co-elute or have their own degradation products. |

| Column Bleed | High temperatures can cause the stationary phase of the GC column to degrade, leading to a rising baseline and extraneous peaks. Ensure you are operating within the column's recommended temperature range. Conditioning the column at a high temperature before analysis can help minimize bleed. |

| Septum Bleed | Particles from the injection port septum can be introduced into the system. Use high-quality, low-bleed septa and replace them regularly. |

| Air Leaks | Leaks in the GC system can introduce oxygen and nitrogen, leading to extraneous peaks and potential oxidation of the sample. Perform a leak check of the system. |

Issue 2: Poor Reproducibility in TGA Measurements

Symptoms: You are getting inconsistent decomposition temperatures and mass loss percentages between different TGA runs of the same sample.

Possible Causes and Solutions:

| Cause | Solution |

| Inconsistent Heating Rate | The heating rate can significantly affect the decomposition profile. Ensure you are using the same heating rate for all experiments. A common rate for initial screening is 10 °C/min. |

| Different Sample Mass | The mass of the sample can influence heat transfer and the diffusion of degradation products. Use a consistent sample mass for all runs, typically in the range of 5-10 mg. |

| Atmosphere Variation | The composition of the purge gas (e.g., nitrogen, argon, air) will affect the degradation pathway. Ensure a consistent flow rate and purity of the purge gas. |

| Sample Packing | The way the sample is packed in the TGA pan can affect heat distribution. Try to have a thin, even layer of the sample at the bottom of the pan. |

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 5-10 mg of N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine into a clean TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min.

-

Temperature Program: Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition (the temperature at which mass loss begins) and the temperatures of maximum mass loss rate from the derivative (DTG) curve.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Sample Preparation: Place a small amount (approximately 100 µg) of the sample into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Start with a pyrolysis temperature of 300 °C and increase in increments (e.g., to 400 °C, 500 °C) to observe the evolution of different degradation products.

-

Pyrolysis Time: A short pyrolysis time of 10-20 seconds is typically sufficient.

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is a good starting point.

-

Oven Program: A typical program would be to hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.

-

-

Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

Caption: Predicted thermal degradation pathways for N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine.

References

-

Shimadzu.

-

(2023). PMC.

-

PubChem.

-

(2022). PMC.

-

Guidechem.

-

(2006). ResearchGate.

-

(2010). OSTI.GOV.

-

(2020). PMC.

-

ResearchGate.

-

MDPI.

-

(2018). ResearchGate.

-

(2010). ResearchGate.

-

(2014). Scientific & Academic Publishing.

-

Scribd.

-

(2019). Semantic Scholar.

-

(2017). Frontier Laboratories Ltd.

-

(2022). PMC.

-

(1963). ACS Publications.

-

Thermo Fisher Scientific.

-

(2024). Royal Society of Chemistry.

-

Wikipedia.

-

(2023). ResearchGate.

-

(1992). Asian Journal of Chemistry.

-

Wikipedia.

-

(2023). Chemistry LibreTexts.

-

NIST WebBook.

-

(2014). Semantic Scholar.

-

(2016). MDPI.

-

Thermo Fisher Scientific.

-

(2020). PMC.

-

(2016). PMC.

-

(2020). SSRN.

-

(2011). Journal of Chemical and Pharmaceutical Research.

-

(2019). Revista Virtual de Química.

-

(2021). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isobutylamine | C4H11N | CID 6558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

Purification of oily thiadiazole derivatives via column chromatography

Technical Support Center: Purification of Oily Thiadiazole Derivatives

-

Case ID: THIA-PUR-001

-

Subject: Troubleshooting Tailing, Poor Resolution, and "Oiling Out" in Flash Chromatography

-

Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

Thiadiazole derivatives (specifically 1,3,4- and 1,2,4-isomers) present a dual challenge in purification:

-

Chemical Interaction: The nitrogen and sulfur atoms act as Lewis bases, hydrogen-bonding with acidic silanols on silica gel, causing severe "tailing" and band broadening.

-

Physical State: Many derivatives are viscous oils or low-melting solids that trap solvents, making liquid loading detrimental to column resolution.

This guide provides a self-validating workflow to transition from a crude oily mixture to a pure, isolated compound.

Phase 1: Diagnostic & Pre-Run Strategy

User Observation: "My crude material is a sticky oil. When I load it onto the column, it streaks down the side, and the separation is poor."

Root Cause:

-

Viscosity Instability: Oily samples loaded as liquids often diffuse unevenly into the silica bed (viscous fingering), destroying the "plug" flow required for sharp separation.

-

Solvent Mismatch: Dissolving the oil in a strong solvent (like DCM or MeOH) to load it causes the compound to travel too fast initially, broadening the band before the gradient even starts.

Protocol A: The "Dry Loading" Technique (Mandatory for Oils)

Do not liquid load oily thiadiazoles. Dry loading adsorbs the oil onto a solid support, creating a uniform "pseudo-solid" sample that packs perfectly onto the column.

Materials:

-

Crude Thiadiazole Oil

-

Celite 545 (Preferred) or Silica Gel (40-63 µm)

-

Round Bottom Flask (RBF)

Step-by-Step:

-

Dissolution: Dissolve the crude oil in the minimum amount of a volatile solvent (DCM or Acetone) in a large RBF.

-

Adsorption: Add Celite 545 at a ratio of 2:1 (Celite:Crude mass) .

-

Expert Insight: Celite is non-acidic and less active than silica, preventing degradation of sensitive thiadiazoles during the drying process [1].

-

-

Evaporation: Rotovap the slurry until it is a free-flowing, dry powder.

-

Check: If it is still sticky, add more Celite and re-evaporate. It must be a dust-like powder.

-

-

Loading: Pour this powder directly onto the top of your pre-equilibrated column. Add a layer of sand or a frit on top to protect the bed.

Phase 2: Mobile Phase Chemistry & Tailing Control

User Observation: "The compound elutes, but the spot on TLC is a long streak (tailing), and fractions are cross-contaminated."

Root Cause: Thiadiazoles possess lone pair electrons on the Nitrogen (N3/N4) and Sulfur atoms. These act as Hydrogen Bond Acceptors (HBA) for the acidic silanol (Si-OH) groups on the silica surface. This secondary interaction retains the molecule longer than intended, causing the "tail."

Visualizing the Interaction

Figure 1: Mechanism of amine tailing and the corrective action of Triethylamine (TEA).

Protocol B: Mobile Phase Modification

To prevent tailing, you must "mask" the silanols using a sacrificial base.

-

Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

). -

Concentration: 1% v/v is usually sufficient. Do not exceed 3% as it may degrade the silica matrix.

-

The "Pre-Wash" (Critical Step):

-

Before loading your sample, flush the column with 3 column volumes (CV) of the starting mobile phase containing the TEA.

-

Why? If you don't pre-equilibrate, the TEA will be adsorbed by the silica at the top of the column, and your compound will still tail as it moves down into "fresh" acidic silica [2].

-

Recommended Solvent Systems:

| Polarity Requirement | Solvent System A (Non-Polar) | Solvent System B (Polar) | Modifier | Application |

| Standard | Hexanes or Heptane | Ethyl Acetate | 1% TEA | Alkyl-substituted thiadiazoles |

| High Polarity | Dichloromethane (DCM) | Methanol (MeOH) | 1% TEA | Amino- or hydroxy-thiadiazoles |

| Alternative | Toluene | Acetone | None | Separation of closely eluting isomers |

Phase 3: Post-Column Processing (The "Oil" Issue)

User Observation: "I purified it, but it's still an oil. I need a solid for X-ray/Storage."

Root Cause: Thiadiazoles often have low melting points, but persistent oils are frequently caused by trapped TEA or trace solvents (DCM) which are difficult to remove from the viscous matrix.

Protocol C: TEA Removal & Solidification

-

Azeotropic Removal of TEA:

-

TEA (bp 89°C) is difficult to remove by simple rotovap.

-

Action: Add Toluene to your combined fractions and rotovap. Toluene forms an azeotrope with TEA, helping to carry it over. Repeat 2-3 times.

-

-

Trituration (Inducing Crystallization):

-

Dissolve the oily residue in a minimum amount of Diethyl Ether or DCM .

-

Slowly add a non-solvent (Pentane or Hexane) until the solution turns slightly cloudy.[4]

-

Scratch the side of the flask with a glass spatula.

-

Cool to -20°C overnight.

-

-

Salt Formation (The "Nuclear Option"):

-

If the free base refuses to solidify, convert it to the Hydrochloride salt.

-

Method: Dissolve oil in dry ether. Add 2M HCl in Diethyl Ether dropwise. The thiadiazole-HCl salt usually precipitates instantly as a white solid. Filter and wash with ether.

-

Troubleshooting Decision Tree

Figure 2: Decision matrix for loading and processing oily thiadiazole samples.

Frequently Asked Questions (FAQs)

Q: I used TEA, but my compound is now decomposing. Why? A: While 1,3,4-thiadiazoles are generally stable, some derivatives (especially those with leaving groups like halogens) can react with TEA over long exposure.

-

Fix: Switch to Ammonia-saturated Methanol as your modifier, or use Neutral Alumina stationary phase instead of Silica. Alumina is naturally basic and requires no amine modifiers [3].

Q: My product is stuck at the baseline even with 10% MeOH/DCM. A: You have likely encountered "irreversible adsorption."

-

Fix: Switch to a Reverse Phase (C18) column.[4] Use Water/Acetonitrile with 0.1% Formic Acid. The silanol interactions are masked in C18 columns, and the polarity is inverted, often allowing polar thiadiazoles to elute sharply.